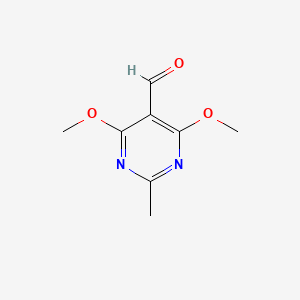
4,6-Dimethoxy-2-methylpyrimidine-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethoxy-2-methylpyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C7H8N2O3. It belongs to the pyrimidine family, which is known for its biological activity and significance in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of two methoxy groups at positions 4 and 6, a methyl group at position 2, and an aldehyde group at position 5 on the pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxy-2-methylpyrimidine-5-carbaldehyde typically involves the reaction of acetamidine hydrochloride with diethyl malonate in the presence of methoxide in methanol or ethoxide in ethanol . This reaction leads to the formation of the pyrimidine ring with the desired substituents.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of optimized reaction conditions, such as temperature control and solvent selection, ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Dimethoxy-2-methylpyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: 4,6-Dimethoxy-2-methylpyrimidine-5-carboxylic acid.
Reduction: 4,6-Dimethoxy-2-methylpyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethoxy-2-methylpyrimidine-5-carbaldehyde has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4,6-Dimethoxy-2-methylpyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The methoxy and aldehyde groups play a crucial role in its binding affinity and specificity towards target molecules .
Vergleich Mit ähnlichen Verbindungen
4,6-Dihydroxy-2-methylpyrimidine: Similar structure but with hydroxyl groups instead of methoxy groups.
4,6-Dichloro-2-methylpyrimidine: Similar structure but with chlorine atoms instead of methoxy groups.
2,4-Dimethoxy-6-methylpyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness: 4,6-Dimethoxy-2-methylpyrimidine-5-carbaldehyde is unique due to the presence of both methoxy and aldehyde groups on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H10N2O3 |
|---|---|
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
4,6-dimethoxy-2-methylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C8H10N2O3/c1-5-9-7(12-2)6(4-11)8(10-5)13-3/h4H,1-3H3 |
InChI-Schlüssel |
YDYGOXJVGCZUGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C(=N1)OC)C=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



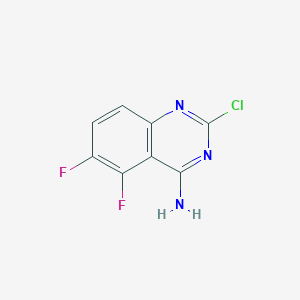
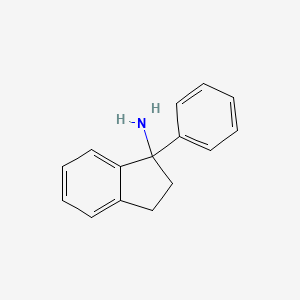
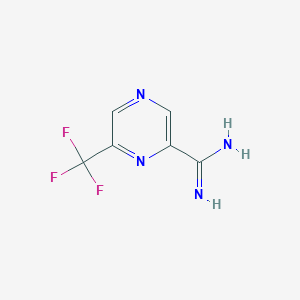
![2-(7-Bromo-4-chloro-1-(cyclopropylmethyl)-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B13117053.png)

![4-((3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)morpholine](/img/structure/B13117063.png)
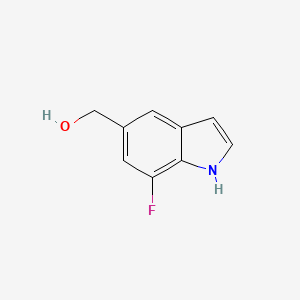
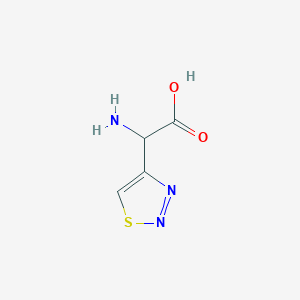
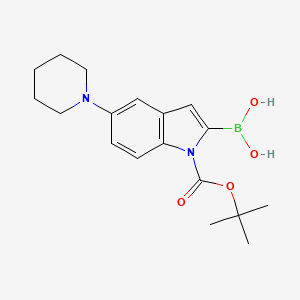
![6-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13117090.png)


![5-Chloropyrazolo[1,5-c]pyrimidine](/img/structure/B13117098.png)
